Methyl 2-iodoisonicotinate
Overview
Description
Methyl 2-iodoisonicotinate is an organic compound with the molecular formula C₇H₆INO₂. It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by an iodine atom, and the carboxyl group is esterified with methanol. This compound is primarily used in organic synthesis as a building block for more complex molecules.
Mechanism of Action
Target of Action
Methyl 2-iodoisonicotinate is a chemical compound that is structurally similar to Methyl isonicotinate . .
Mode of Action
It is known that iodine, a component of this compound, can have various effects on cells, such as acting as an antioxidant, differentiator, and immunomodulator .
Biochemical Pathways
It is known that all components of vitamin b3, which includes nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph .
Result of Action
Iodine, a component of this compound, has been shown to have various effects on cells, such as acting as an antioxidant, differentiator, and immunomodulator .
Action Environment
It is known that the compound is slightly toxic to the human body and has an irritating effect on the eyes, skin, and respiratory tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-iodoisonicotinate can be synthesized through various methods. One common approach involves the iodination of methyl isonicotinate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-iodoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine, are used in the presence of bases like potassium carbonate or cesium carbonate.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of the iodine atom.
Major Products:
Substitution Reactions: Products include various substituted isonicotinates, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or alkyne derivatives.
Reduction Reactions: The major product is methyl isonicotinate.
Scientific Research Applications
Methyl 2-iodoisonicotinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds and as a reagent in cross-coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Methyl isonicotinate: Similar structure but lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
Methyl 4-iodobenzoate: Another iodinated ester, but with the iodine atom on a benzene ring instead of a pyridine ring, leading to different reactivity and applications.
Methyl 2-bromoisonicotinate: Similar to methyl 2-iodoisonicotinate but with a bromine atom instead of iodine, resulting in different reactivity and reaction conditions.
Uniqueness: this compound is unique due to the presence of the iodine atom, which makes it highly reactive in various chemical reactions, particularly in cross-coupling and nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of complex molecules, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
methyl 2-iodopyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOKMYMXDALOEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158814 | |
Record name | Methyl 2-iodoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134579-47-8 | |
Record name | Methyl 2-iodoisonicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134579478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-iodoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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